molecular formula C14H10F3NO3 B14768558 5-Cyclopropyl-3-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxylic acid

5-Cyclopropyl-3-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxylic acid

Cat. No.: B14768558
M. Wt: 297.23 g/mol
InChI Key: FHFAIHCNTUHCKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropyl-3-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxylic acid is a compound belonging to the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-3-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as metal-free catalysts and solvent-free reactions, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonate.

Major Products Formed

    Oxidation: Isoxazole oxides.

    Reduction: Isoxazole alcohols.

    Substitution: Various substituted isoxazoles with different functional groups.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For example, it may act as an inhibitor of certain enzymes involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-3-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxylic acid is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various scientific research applications, particularly in medicinal chemistry and drug development.

Properties

Molecular Formula

C14H10F3NO3

Molecular Weight

297.23 g/mol

IUPAC Name

5-cyclopropyl-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C14H10F3NO3/c15-14(16,17)9-3-1-2-8(6-9)11-10(13(19)20)12(21-18-11)7-4-5-7/h1-3,6-7H,4-5H2,(H,19,20)

InChI Key

FHFAIHCNTUHCKI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=CC(=CC=C3)C(F)(F)F)C(=O)O

Origin of Product

United States

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